Discontinued - 1376615-97-2

Discontinued

Catalog Number: EVT-3237457
CAS Number: 1376615-97-2
Molecular Formula: C21H23NO2
Molecular Weight: 321.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

Discontinued compounds can be classified based on their chemical nature (organic, inorganic), their application (pharmaceuticals, agrochemicals), and their functional groups. The classification often reflects the reasons for discontinuation—such as safety concerns or inefficacy—leading to a reevaluation of their use in industrial or laboratory settings.

Synthesis Analysis

Methods of Synthesis

The synthesis of compounds that may later be discontinued often involves complex multi-step processes. These processes can include:

  1. Retrosynthetic Analysis: A method that breaks down the target molecule into simpler precursors. This approach helps identify feasible synthetic pathways and assess the viability of proposed reactions .
  2. Transform-based Strategies: Utilizing known chemical transformations to create target molecules from available starting materials. This may involve various reaction conditions such as temperature, pressure, and solvent choice .
  3. Computational Predictions: Modern synthesis often employs computational tools to predict reaction outcomes and optimize conditions, reducing the number of unsuccessful experiments .

Technical Parameters

Key parameters in synthesis include:

  • Reaction Temperature: Often optimized to enhance yield while preventing decomposition.
  • Catalysts: Selection of appropriate catalysts can significantly affect reaction efficiency and selectivity.
  • Reaction Time: Balancing time against yield and purity is crucial for successful synthesis.
Molecular Structure Analysis

Relevant Data

Structural analysis often involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to elucidate molecular configurations.

Chemical Reactions Analysis

Technical Details

Reactions are often characterized by:

  • Kinetics: Rate laws and mechanisms help predict how changes in conditions affect reaction rates.
  • Thermodynamics: Gibbs free energy calculations determine feasibility and spontaneity.
Mechanism of Action

Detailed Description

The mechanism of action for many compounds involves interactions at the molecular level with biological targets:

  • Enzyme Inhibition: Some pharmaceuticals act as inhibitors for specific enzymes; if they exhibit unacceptable side effects or toxicity, they may be discontinued.
  • Receptor Binding: Compounds interacting with cellular receptors can lead to various physiological responses; unwanted effects can prompt withdrawal from the market.

Relevant Data

Mechanistic studies often utilize techniques like surface plasmon resonance or fluorescence resonance energy transfer to analyze binding affinities and kinetics.

Physical and Chemical Properties Analysis

Relevant Data

Properties are typically assessed using standard methods:

  • Melting Point Determination
  • pH Stability Tests
  • Thermogravimetric Analysis
Introduction: Conceptual Framework of Compound Discontinuation in Pharmaceutical Research

Defining "Discontinued" Compounds: Terminological Spectrum in Industrial vs Academic Contexts

The term "discontinued" encompasses heterogeneous scenarios across drug development ecosystems. In industrial contexts, discontinuation signifies a strategic decision to terminate investment in a compound’s development pipeline. This may occur during:

  • Preclinical stages: Due to unfavorable pharmacokinetics, toxicity signals, or lack of target engagement [7].
  • Clinical phases: Resulting from insufficient efficacy (Phase II/III), commercial recalibration, or portfolio prioritization [6] [8].
  • Post-marketing: Withdrawal due to market dynamics (e.g., generic competition) or manufacturing challenges rather than safety concerns [8].

By contrast, academic definitions emphasize scientific continuity:

  • Repurposing candidates: Compounds with validated biological activity deemed unsuitable for original indications [1] [8].
  • Tool compounds: Molecules retained for target validation or mechanistic studies despite clinical discontinuation [7].
  • Legacy agents: Pre-1962 drugs excluded from regulatory formalization but retaining research value [1].

Table 1: Terminological Classification of Discontinued Compounds

ContextCategoryDefinitionExemplar Compounds
IndustrialStrategic WithdrawalTermination due to portfolio optimization or market factorsDaptomycin (pre-revival)
IndustrialDevelopment FailureTermination due to unacceptable efficacy/toxicity in trials-
AcademicRepurposing AssetBiologically active compound with alternative therapeutic potentialThalidomide, Amlexanox
RegulatoryLegacy DrugPre-1962 agent excluded from DESI reviewSelect botanical extracts

Historical Evolution of Compound Discontinuation Paradigms

The conceptualization of discontinuation has undergone radical shifts, driven primarily by regulatory milestones:

  • Pre-1962 Era: ~880 medicines vanished post-Kefauver-Harris Amendment due to retroactive efficacy requirements. Natural products dominated discontinuations (74% of 19th-century introductions), reflecting immature purification and standardization practices [1].

  • DESI Program (1962-1984): The Drug Efficacy Study Implementation systematically evaluated pre-1962 drugs, categorizing them as "effective," "ineffective," or "requiring further study." This initiative formalized discontinuation as a regulatory outcome rather than solely a commercial decision [1].

  • Rise of Physicochemical Screening (1990s-Present): Implementation of Lipinski’s Rule of Five and Veber’s parameters established predictive discontinuation markers. Analyses of 417 discontinued drugs revealed significant property deviations:

  • 68% exhibited ClogP >5 (vs. 23% in approved drugs)
  • 52% had MW >500 Da (vs. 18% in approved drugs) [4]

  • Target-Driven Attrition (21st Century): Expanding biological target space paradoxically increased discontinuation rates. Kinase inhibitors exemplified this trend, where 62% of candidates failed due to insufficient target selectivity despite optimized physicochemical properties [6].

Table 2: Historical Shifts in Discontinuation Drivers

EraPrimary Discontinuation DriverAttrition RateKey Regulatory/Scientific Influence
Pre-1962Standardization Deficits74% of 19th-century drugs [1]Pure Food and Drug Act (1906)
1962-1990Efficacy Demands~50% of pre-1962 drugsKefauver-Harris Amendment, DESI Program
1990-2010Suboptimal Physicochemistry33% higher than approved drugs [4]Lipinski’s Rule of Five
2010-PresentTarget Validation Gaps44% of Phase II failuresCRISPR screening, Chemical Genomics

Theoretical Underpinnings: Knowledge Gap Remediation through Discontinued Compound Research

Discontinued compounds serve as unique probes for identifying and addressing pharmacological knowledge gaps. Their utility manifests across three theoretical dimensions:

A. PICOS Framework for Research Gap Identification [5]

Discontinued compounds illuminate deficiencies in:

  • Population: Understudied patient subgroups (e.g., rare disease populations excluded from initial trials)
  • Intervention: Dosing optimization opportunities via pharmacokinetic reassessment
  • Comparison: Lack of head-to-head studies against standard therapies
  • Outcome: Omission of mechanistic biomarkers correlating with clinical effects
  • Setting: Restricted administration contexts (e.g., ambulatory vs. inpatient)

For instance, Cubist Pharmaceuticals’ revival of daptomycin involved rigorous re-evaluation of dosing regimens (Intervention) and MRSA-infected subpopulations (Population), bridging critical efficacy gaps [8].

B. Chemical Genomics and Target Deconvolution

Discontinued compounds enable "reverse pharmacology" approaches:

  • Mechanism-of-action studies of shelved antihistamines revealed novel GPCR off-target interactions, informing polypharmacology models [7].
  • Legacy natural products excluded during DESI have yielded novel scaffolds against undrugged targets (e.g., prolyl oligopeptidase) through phenotypic screening [1].

C. Property-Based Redesign Frameworks

Systematic analysis of 3164 approved vs. 417 discontinued drugs established melting point (MP) as a discontinuity marker:

  • Approved drugs cluster in the 80–180°C MP range (72% occurrence)
  • Discontinued compounds show bimodal distribution: <80°C (24%) and >180°C (31%) [4]This divergence informs lead optimization: revivable candidates typically fall within the "forgotten" MP range but possess favorable solubility-lipid balance.

Table 3: Revivable Compound Identification Framework

ParameterHigh-Revival-Potential ProfileLow-Revival-Potential ProfileValidation Approach
Melting Point80–180°C<80°C or >250°CThermal analysis, crystal screening
ClogP1–4>5Chromatographic logD measurement
Target EngagementConfirmed in disease-relevant cellsLimited to recombinant systemsCETSA, functional proteomics
Patent LandscapeExpired composition patentsActive use patentsFreedom-to-operate analysis

D. Artificial Intelligence-Driven Gap Mapping

Machine learning models trained on discontinued compound datasets now predict:

  • 3σ biological activity outliers suggesting polypharmacology
  • Synthetic accessibility scores for structural re-engineering
  • Clinical trial design flaws contributing to past discontinuation [6]

Properties

CAS Number

1376615-97-2

Product Name

Discontinued

IUPAC Name

2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetaldehyde

Molecular Formula

C21H23NO2

Molecular Weight

321.4 g/mol

InChI

InChI=1S/C21H23NO2/c1-22(2)12-5-8-19-18-7-4-3-6-17(18)15-24-21-10-9-16(11-13-23)14-20(19)21/h3-4,6-10,13-14H,5,11-12,15H2,1-2H3/b19-8-

InChI Key

CTBUVTVWLYTOGO-UWVJOHFNSA-N

SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC=O

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC=O

Isomeric SMILES

CN(C)CC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)CC=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.